molecular formula C19H21N5O2 B2397117 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097891-77-3

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Número de catálogo: B2397117
Número CAS: 2097891-77-3
Peso molecular: 351.41
Clave InChI: FCPOAXANZCTPJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex synthetic compound designed for advanced pharmacological and biochemical research. Its molecular architecture integrates a benzimidazole scaffold, known for its role in modulating protein-protein interactions and enzyme activity, with a dihydropyridazinone core, a heterocycle often associated with bioactive molecules. This unique hybrid structure suggests potential as a targeted investigational tool, particularly in the study of purinergic or kinase signaling pathways. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecular entities or as a core structure for developing novel probes in high-throughput screening campaigns aimed at drug discovery for proliferative disorders. The piperidine linker facilitates enhanced conformational flexibility and potential binding affinity to enzymatic pockets, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only by trained professionals.

Propiedades

IUPAC Name

2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-2-5-18(25)24(22-13)11-14-6-8-23(9-7-14)19(26)15-3-4-16-17(10-15)21-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPOAXANZCTPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including a benzodiazole moiety and a dihydropyridazinone core, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The molecular formula of the compound is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, with a molecular weight of approximately 351.4 g/mol. The structural complexity includes:

  • Benzodiazole : Known for its diverse pharmacological properties.
  • Piperidine : Often associated with analgesic and anti-inflammatory effects.
  • Dihydropyridazinone : A structure linked to various biological activities.

The mechanism of action for 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets may modulate their activity and influence various biological pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes related to inflammatory processes and pain pathways.

Antiviral Properties

Recent studies have indicated that derivatives of benzodiazole, including those similar to the compound , exhibit antiviral activities. For instance, certain benzimidazole derivatives have shown effectiveness against viruses like Ebola by inhibiting viral entry at the level of NPC1 (Niemann-Pick C1) protein . Although specific data on the compound's antiviral efficacy is limited, its structural components suggest potential interactions with viral proteins.

Anti-inflammatory Effects

The piperidine moiety in the compound has been linked to anti-inflammatory properties. Compounds containing this structure have been studied for their ability to inhibit Vascular Adhesion Protein 1 (VAP-1), which plays a role in inflammation. This suggests that the compound may have therapeutic applications in managing inflammatory diseases.

Analgesic Activity

Given the structural similarities to known analgesics, it is hypothesized that 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one could exhibit pain-relieving properties. Research into related compounds has shown promising results in pain management applications .

Case Studies and Research Findings

StudyFindings
Antiviral Screening Compounds similar to 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one were tested against Ebola virus, showing EC50 values in submicromolar range indicating strong antiviral activity .
Inflammatory Response The compound's analogs demonstrated inhibition of VAP-1 activity in vitro, suggesting potential use in treating inflammatory conditions.
Pain Management Studies Similar piperidine-based compounds have shown efficacy in reducing pain responses in animal models, indicating a possible analgesic effect .

Q & A

Q. What experimental approaches address stereochemical challenges in its synthesis?

  • Methodology :
  • Chiral Chromatography : Use CHIRALPAK® columns to resolve enantiomers and assign configurations via circular dichroism (CD) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cross-coupling reactions to control stereocenters .
  • Crystallographic Data : Resolve absolute configuration using anomalous scattering (e.g., Cu Kα radiation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.